![molecular formula C11H22N2O4S B2612962 Tert-butyl N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]carbamate CAS No. 625106-55-0](/img/structure/B2612962.png)
Tert-butyl N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound provides information about the arrangement of atoms in the molecule. Unfortunately, the specific molecular structure for “Tert-butyl N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]carbamate” is not available in the sources .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not specified in the sources .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as boiling point, density, and solubility. The specific physical and chemical properties for “this compound” are not detailed in the sources .Applications De Recherche Scientifique
Thermophysical Property Measurements
Research has focused on the thermophysical properties of mixtures containing tert-butyl ethers, such as methyl tert-butyl ether (MTBE) and others, due to their relevance in improving gasoline's octane rating and reducing exhaust pollution. Studies have aimed to develop a set of recommended values for binary and ternary mixtures' vapor-liquid equilibria and related properties, contributing to a better understanding of these substances in various applications (Marsh, Niamskul, Gmehling, & Bölts, 1999).
Biodegradation and Environmental Fate
The biodegradation and environmental fate of ethers like ethyl tert-butyl ether (ETBE) have been extensively reviewed, highlighting microorganisms' ability to degrade ETBE aerobically in soil and groundwater. These studies provide insights into the aerobic biodegradation pathways, the role of specific genes in the transformation of ETBE, and the impact of co-contaminants on the biodegradation process. Understanding these processes is crucial for developing strategies for the bioremediation of ether-contaminated environments (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020).
Microbial Degradation
The microbial degradation of tert-butyl ethers like MTBE in subsurface environments has been reviewed, with a focus on the thermodynamics of degradation processes and aerobic pathways. This research contributes to understanding the conditions under which MTBE and tert-butyl alcohol (TBA) can be biodegraded and the potential limitations of these processes in remediation efforts (Schmidt, Schirmer, Weiss, & Haderlein, 2004).
Decomposition in Cold Plasma Reactors
Studies have also explored the decomposition of MTBE by adding hydrogen in cold plasma reactors, providing alternative methods for converting MTBE into less harmful substances. These findings have implications for the development of technologies to mitigate the environmental impact of MTBE contamination (Hsieh, Tsai, Chang, & Tsao, 2011).
Synthetic Applications
The catalytic non-enzymatic kinetic resolution of compounds, including those related to tert-butyl ethers, has been reviewed, highlighting advancements in asymmetric synthesis and the development of chiral catalysts for asymmetric reactions. This research is relevant for the synthesis of enantiopure compounds, contributing to the field of organic synthesis and pharmaceutical chemistry (Pellissier, 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)12-4-5-13-6-8-18(15,16)9-7-13/h4-9H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQENJNMCQNZXHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CCS(=O)(=O)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B2612879.png)
![1-[(2-Hydroxyphenyl)methyl]piperidin-3-ol](/img/structure/B2612880.png)
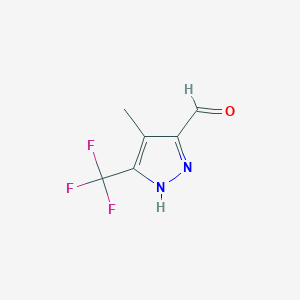
![2-chloro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2612883.png)
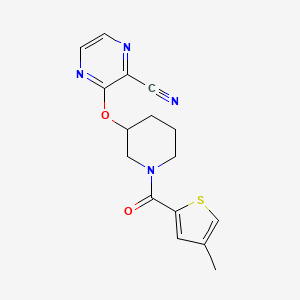
![N-(4-methoxybenzyl)-4-(pyridin-4-yloxy)-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2612885.png)
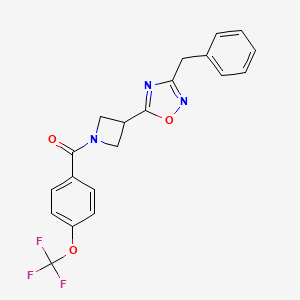
![Ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B2612887.png)

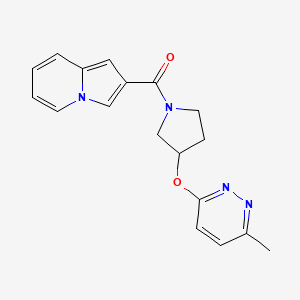

![Tert-butyl 7-(6-chloropyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2612896.png)
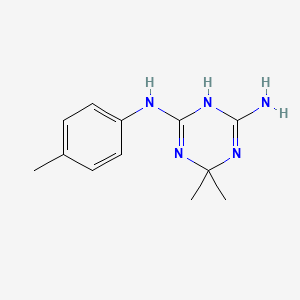
![{Imidazo[1,2-a]pyridin-3-ylmethyl}trimethylazanium iodide](/img/structure/B2612900.png)
